Thiazole, 5-methyl-4-phenyl-

anticancer selective cytotoxicity A549

Researchers synthesizing 2-amino-5-methyl-4-phenylthiazole for anticancer metallodrug programs often face supply inconsistency for regioisomerically pure 4-phenylthiazole precursors. 5-Methyl-4-phenylthiazole (CAS 1826-18-2) resolves this with: • Demonstrated synthetic accessibility at the 2-position for N-acylation/thioetherification to generate bioactive acetamide libraries • Validated in A549 lung adenocarcinoma models with 64.28 pp selective cytotoxicity window vs. NIH/3T3 normal cells at 100 µM • Consistent purity (95%) with flexible packaging; shipped ambient for global research supply

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 1826-18-2
Cat. No. B156318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 5-methyl-4-phenyl-
CAS1826-18-2
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=C(N=CS1)C2=CC=CC=C2
InChIInChI=1S/C10H9NS/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyJJQPALVTXOQWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 kilogram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-phenylthiazole (CAS 1826-18-2): Chemical Profile and Core Specifications for Research Procurement


5-Methyl-4-phenylthiazole (CAS 1826-18-2) is a heterocyclic aromatic compound belonging to the phenylthiazole class, with the molecular formula C₁₀H₉NS and a molecular mass of 175.25 g/mol [1]. The compound features a thiazole core (a five-membered ring containing one sulfur and one nitrogen atom) substituted with a phenyl group at the 4-position and a methyl group at the 5-position . Its boiling point is reported as 278 °C [1]. At ambient temperature, the material typically appears as a yellow to brown solid and exhibits solubility in common organic solvents .

Why Generic Substitution Fails: Structural Determinants Differentiating 5-Methyl-4-phenylthiazole from Other Phenylthiazole Isomers


Within the phenylthiazole chemical space, the precise regioisomeric arrangement of substituents critically dictates both downstream synthetic utility and biological readouts. The target compound, 5-methyl-4-phenylthiazole (CAS 1826-18-2), is structurally distinct from common positional isomers such as 5-methyl-2-phenylthiazole (phenyl at C2) and 4-methyl-5-phenylthiazole (methyl and phenyl swapped) [1]. This 4-phenyl/5-methyl substitution pattern places the electron-withdrawing aromatic ring adjacent to the thiazole nitrogen, modulating the electronic environment of the heterocycle in ways that directly impact nucleophilic substitution reactivity at the 2-position and metal-coordination geometry [2]. In contrast, the 2-phenyl regioisomer presents different steric and electronic constraints, rendering it unsuitable as a drop-in replacement for the synthesis of 2-substituted derivatives such as 2-amino-5-methyl-4-phenylthiazole (CAS 30709-67-2), a key intermediate in multiple biologically active compound series [3].

Quantitative Evidence Guide: Head-to-Head Performance Metrics for 5-Methyl-4-phenylthiazole (CAS 1826-18-2) and Its Derivatives


Differentiation 1: Selective Cytotoxicity Profile of 5-Methyl-4-phenylthiazole-2-yl Derivatives in A549 Lung Adenocarcinoma vs. Non-Cancerous NIH/3T3 Cells

N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide derivatives bearing the target compound as the core scaffold were evaluated for selective cytotoxicity. Compound 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide demonstrated a markedly higher growth inhibition percentage against A549 human lung adenocarcinoma cells relative to the NIH/3T3 mouse embryoblast non-cancerous cell line at a 100 µM screening concentration [1]. This differential provides a quantifiable selectivity window that is not observed with all in-class phenylthiazole analogs.

anticancer selective cytotoxicity A549 thiazole derivatives

Differentiation 2: Comparative Antimicrobial Efficacy of Pd(II) Complexes with 2-Amino-5-methyl-4-phenylthiazole Ligand vs. Alternative 2-Aminothiazole Ligands

A series of palladium(II) complexes with five distinct 2-aminothiazole ligands were tested against 11 pathogenic microorganisms. The complex incorporating the 2-amino-5-methyl-4-phenylthiazole ligand (L2, derived directly from the target compound) demonstrated anti-staphylococcal activity that was quantitatively distinguishable from the ligand series [1]. Critically, the activity against Pseudomonas aeruginosa exceeded that of the positive control, a finding not uniformly observed across all tested ligands [1].

antimicrobial palladium complex aminothiazole MIC

Differentiation 3: 5-Methyl Substituent Enables DNA Intercalation via Pd(II) Complexation — A SAR Feature Absent in Unsubstituted 4-Phenylthiazole Analogs

The palladium(II) complex of 2-amino-5-methyl-4-phenylthiazole (L2) exhibited strong binding to calf thymus DNA (CT-DNA) as quantified by UV-Vis absorption and fluorescence spectroscopy [1]. The intrinsic binding constant K_b of the complex was determined to be on the order of 10⁴ M⁻¹, and the Stern-Volmer quenching constant K_SV on the order of 10⁵ M⁻¹ [1]. These values indicate intercalative or strong groove-binding interactions. In contrast, the ligand L3 (2-amino-4-phenylthiazole, lacking the 5-methyl group) produced complexes with different binding characteristics, underscoring the functional importance of the 5-methyl substituent present in the target compound scaffold [1].

DNA binding palladium complex spectroscopy thiazole

Differentiation 4: Synthetic Utility — N-Acylation and Thioetherification at the 2-Amino Position Enables Library Diversification

The 2-amino derivative of the target compound, 2-amino-5-methyl-4-phenylthiazole (CAS 30709-67-2), serves as a versatile synthetic intermediate that undergoes efficient N-acylation and subsequent nucleophilic substitution to generate structurally diverse libraries [1]. Specifically, reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives yields N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides in workable synthetic yields [1]. This two-step derivatization pathway is enabled by the unique electronic properties conferred by the 4-phenyl/5-methyl substitution pattern, which differs from the reactivity profile of 4-phenylthiazole (lacking the 5-methyl group) and 5-phenylthiazole regioisomers [2].

synthesis derivatization 2-amino thiazole

Differentiation 5: Platinum Complexation Yields Well-Defined [PtL₂]Cl₂ and [PtL₂]Cl₄ Species with Structural Confirmation

The 2-amino-5-methyl-4-phenylthiazole ligand (L) derived from the target compound forms well-characterized platinum(II) and platinum(IV) complexes with general formulas [PtL₂]Cl₂ and [PtL₂]Cl₄ [1]. These complexes were unambiguously characterized by elemental microanalysis, infrared spectroscopy, and ¹H and ¹³C NMR spectroscopy, confirming the stoichiometry and coordination geometry [1]. This contrasts with the behavior of certain other 2-aminothiazole ligands that may yield mixtures of coordination isomers or require more forcing conditions for complex formation [1].

platinum complex coordination chemistry X-ray NMR

Optimal Research and Industrial Application Scenarios for 5-Methyl-4-phenylthiazole (CAS 1826-18-2) Based on Evidence


Medicinal Chemistry: Synthesis of 2-Substituted Phenylthiazole Derivatives for Anticancer SAR Studies

Procure 5-methyl-4-phenylthiazole as the core scaffold for synthesizing 2-amino-5-methyl-4-phenylthiazole (CAS 30709-67-2), followed by N-acylation and thioetherification to generate N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide libraries [1]. This application leverages the compound's demonstrated synthetic accessibility at the 2-position and the observed selective cytotoxicity window (64.28 percentage-point differential between A549 cancer cells and NIH/3T3 normal cells at 100 µM) for anticancer lead optimization [1]. Researchers targeting lung adenocarcinoma models will find this scaffold particularly relevant given the specific A549 cell line data.

Coordination Chemistry and Metallodrug Development: Synthesis of Pd(II) and Pt(II/IV) Antitumor Complexes

Use 2-amino-5-methyl-4-phenylthiazole (derived from the target compound) as an N,S-bidentate ligand for synthesizing palladium(II) complexes with demonstrated high cytotoxic activity against human prostate cancer cells (PC cell line) and minimal activity against non-cancerous human fibroblasts [2]. The quantifiable DNA binding constants (K_b ≈ 10⁴ M⁻¹; K_SV ≈ 10⁵ M⁻¹) and the compound's ability to form well-defined [PtL₂]Cl₂ and [PtL₂]Cl₄ species [3] make this scaffold a reliable choice for metallodrug discovery programs requiring reproducible complexation and strong biomolecular interaction.

Antimicrobial Research: Development of Anti-Pseudomonal and Anti-Staphylococcal Agents

Employ 2-amino-5-methyl-4-phenylthiazole as a ligand for synthesizing Pd(II) complexes with validated antimicrobial activity against a panel of 11 pathogenic microorganisms [2]. The specific finding that the Pd(II)-L2 complex exhibits activity against Pseudomonas aeruginosa superior to the positive control distinguishes this scaffold from alternative 2-aminothiazole ligands (L1, L3, L4, L5) that did not uniformly demonstrate this enhanced potency [2]. Researchers focused on overcoming antimicrobial resistance in Gram-negative pathogens should prioritize this specific ligand over unsubstituted or differently substituted phenylthiazole analogs.

Chemical Biology: DNA Interaction and Topoisomerase Inhibition Studies

Utilize 5-methyl-4-phenylthiazole derivatives as molecular probes for studying DNA intercalation and topoisomerase interactions [REFS-1, REFS-2]. The experimentally determined K_b and K_SV values (10⁴ M⁻¹ and 10⁵ M⁻¹, respectively) for the Pd(II)-L2 complex provide a quantifiable baseline for DNA binding affinity, enabling direct comparison with other heterocyclic ligands in mechanistic studies [2]. The scaffold's structural features (4-phenyl for π-stacking, 5-methyl for steric tuning) offer opportunities for rational modification to modulate binding parameters.

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